

# Spectroscopic analysis (NMR, IR, MS) of 1-(2-Chloroethyl)piperidine hydrochloride

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## Compound of Interest

Compound Name: 1-(2-Chloroethyl)piperidine  
hydrochloride

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## An In-depth Spectroscopic Analysis of 1-(2-Chloroethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(2-Chloroethyl)piperidine hydrochloride**, a key intermediate in the synthesis of various pharmaceuticals.<sup>[1][2][3]</sup> The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a structured format for clarity and comparative analysis. Methodologies derived from available data are also described to aid in experimental replication.

## Spectroscopic Data Summary

The structural elucidation of **1-(2-Chloroethyl)piperidine hydrochloride** relies on a combination of spectroscopic techniques. The data presented herein has been aggregated from various spectral databases.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following table summarizes the  $^1\text{H}$  NMR spectral data for **1-(2-Chloroethyl)piperidine hydrochloride**.

Assignment	Chemical Shift ( $\delta$ ) ppm
N-H	12.4
Cl-CH <sub>2</sub>	4.114
N-CH <sub>2</sub> (ring)	3.596
N-CH <sub>2</sub> (ethyl)	3.43
C-CH <sub>2</sub> -C (ring)	2.946
C-CH <sub>2</sub> -C (ring)	2.236
C-CH <sub>2</sub> -C (ring)	1.89
C-CH <sub>2</sub> -C (ring)	1.499

Table 1:  $^1\text{H}$  NMR chemical shifts for **1-(2-Chloroethyl)piperidine hydrochloride** in  $\text{CDCl}_3$  at 400 MHz.[\[4\]](#)

#### $^{13}\text{C}$ NMR Spectral Data

Carbon NMR provides information about the carbon skeleton of the molecule.

Assignment	Chemical Shift ( $\delta$ ) ppm
N-CH <sub>2</sub> (ring)	(Not explicitly assigned)
Cl-CH <sub>2</sub>	(Not explicitly assigned)
N-CH <sub>2</sub> (ethyl)	(Not explicitly assigned)
C-CH <sub>2</sub> -C (ring)	(Not explicitly assigned)
C-CH <sub>2</sub> -C (ring)	(Not explicitly assigned)
C-CH <sub>2</sub> -C (ring)	(Not explicitly assigned)

Table 2:  $^{13}\text{C}$  NMR spectral data for **1-(2-Chloroethyl)piperidine hydrochloride**. Specific peak assignments were not available in the searched literature.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Possible Fragment
149.0	1.6	$[\text{M}+2]^+$
148.0	1.2	$[\text{M}+1]^+$
147.0	4.8	$[\text{M}]^+$ (Molecular Ion)
98.0	100.0	$[\text{M}-\text{CH}_2\text{Cl}]^+$ (Base Peak)
55.0	12.5	
42.0	19.6	
41.0	12.6	
36.0	16.1	
27.0	9.4	

Table 3: Mass spectrometry fragmentation data for **1-(2-Chloroethyl)piperidine hydrochloride**.<sup>[4]</sup> The molecular ion has a mass of 147.<sup>[4]</sup>

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(2-Chloroethyl)piperidine hydrochloride** would be expected to show characteristic absorptions for C-H, C-N, and C-Cl bonds, as well as the N-H stretch of the hydrochloride salt.

Technique	Source
KBr Wafer	Aldrich Chemical Company, Inc.
ATR-IR	Bruker Tensor 27 FT-IR

Table 4: Techniques used for acquiring IR spectra of **1-(2-Chloroethyl)piperidine hydrochloride**.<sup>[5]</sup>

## Experimental Methodologies

The following methodologies are based on the information available from the referenced sources.

### NMR Spectroscopy

- <sup>1</sup>H NMR: A 0.039 g sample of **1-(2-Chloroethyl)piperidine hydrochloride** was dissolved in 0.5 ml of deuterated chloroform (CDCl<sub>3</sub>). The spectrum was recorded on a 400 MHz NMR spectrometer.<sup>[4]</sup>
- <sup>13</sup>C NMR: The spectrum was acquired in deuterium oxide (D<sub>2</sub>O) with dioxane as a reference on a Varian CFT-20 spectrometer.<sup>[6]</sup>

### Mass Spectrometry

The mass spectrum was obtained using a direct inlet method with an ionization energy of 75 eV. The source temperature was maintained at 170 °C and the sample temperature at 120 °C.<sup>[4]</sup>

### Infrared Spectroscopy

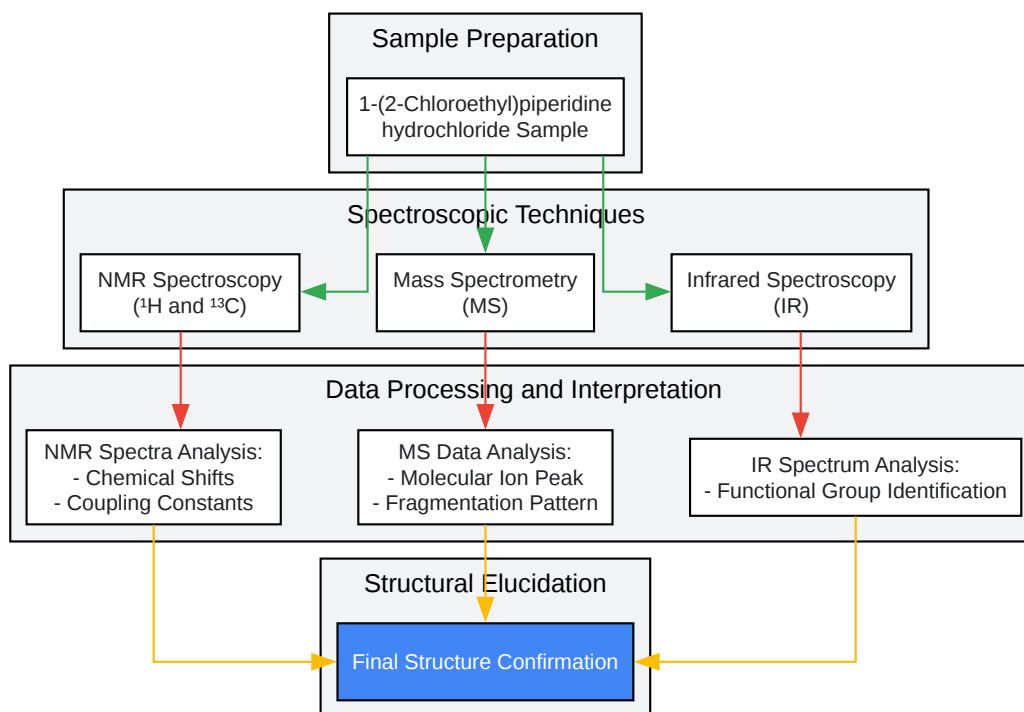
Two primary techniques have been reported for the IR analysis of **1-(2-Chloroethyl)piperidine hydrochloride**:<sup>[5]</sup>

- KBr Wafer: The sample was mixed with potassium bromide (KBr) and pressed into a thin wafer for analysis.
- Attenuated Total Reflectance (ATR)-IR: The spectrum was recorded using a Bruker Tensor 27 FT-IR instrument equipped with a DuraSamplIR II ATR accessory.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(2-Chloroethyl)piperidine hydrochloride**.

## Spectroscopic Analysis Workflow for 1-(2-Chloroethyl)piperidine hydrochloride



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Caption: General workflow for the spectroscopic analysis of **1-(2-Chloroethyl)piperidine hydrochloride**.

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